molecular formula C7H8O2 B1243360 Trichodenone A

Trichodenone A

Numéro de catalogue: B1243360
Poids moléculaire: 124.14 g/mol
Clé InChI: LAIIYRQVJVODPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Trichodenone A is a secondary metabolite primarily isolated from marine-derived Trichoderma species, including Trichoderma harzianum and Trichoderma koningii. It features a cyclopentenone core scaffold with a methyl acrylate side chain and a hydroxylated tertiary carbon at position 4 (C-4) . The absolute configuration at C-4 is established as R through total synthesis from (+)-(4R)-4-tert-butyldimethylsilyloxy-2-cyclopenten-1-one, with retention of stereochemistry . Notably, natural Trichodenone A exists as an enantiomeric mixture of (R)- and (S)-configurations, isolated from the marine sponge Halichondria okadai .

Bioactivities: Trichodenone A exhibits significant cytotoxicity against the leukemia P388 cell line (IC₅₀ values in nanomolar range) , along with antitumor, antibacterial, and antifungal properties . Its fungicidal activity is documented in Trichoderma hamatum GD12, where it contributes to plant pathogen suppression .

Propriétés

Formule moléculaire

C7H8O2

Poids moléculaire

124.14 g/mol

Nom IUPAC

4-ethenyl-4-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C7H8O2/c1-2-7(9)4-3-6(8)5-7/h2-4,9H,1,5H2

Clé InChI

LAIIYRQVJVODPJ-UHFFFAOYSA-N

SMILES canonique

C=CC1(CC(=O)C=C1)O

Synonymes

trichodenone A
trichodenone-A

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Compound 1 (EA-2801)

Source: Trichoderma atroviridae . Structural Features: Shares the cyclopentenone scaffold with Trichodenone A but substitutes the methyl acrylate side chain with an acetate group (Table 1) . Synthesis: Synthesized from the same racemic TBDMS-cyclopentenone precursor as Trichodenone A. The R configuration at C-4 is retained during synthesis, confirmed by a positive [α]D value . Bioactivity: Demonstrates broad-spectrum antimicrobial activity, contrasting with Trichodenone A’s cytotoxicity .

Trichodenone C and Derivatives

Trichodenone C

  • Source : Marine alga-endophytic fungus .
  • Structural Features : Chlorinated analog (C₇H₈ClO₂) with a methylene group at C-3 .
  • Bioactivity: Cytotoxic, synthesized via intermediates like dechlorotrichodenone C (Compound 5) .

3-Hydroxytrichodenone C (Compound 6)

  • Structural Features: Additional oxygen atom (C₇H₉ClO₃) and hydroxymethine group at C-3, replacing the methylene group in Trichodenone C .
  • Bioactivity : Similar cytotoxicity but modified pharmacokinetics due to increased polarity .

Stereochemical Comparison: Enantiomeric Mixtures

Trichodenone A is naturally isolated as an (R)- and (S)-enantiomeric mixture (ratio unspecified) . This enantiomerism is common in marine-derived metabolites, such as:

  • Pericosines B and C : Four chiral centers; enantiomeric mixtures isolated from Periconia byssoides .
  • 4,8-Dimethyldecanal : Insect pheromone with four diastereomers (4R,8R; 4R,8S; etc.) .

Key Difference: While Trichodenone A’s synthesis retains the R configuration , its natural occurrence as a racemic mixture suggests environmental or enzymatic racemization during biosynthesis .

Bioactivity Comparison

Compound Bioactivity Target/Cell Line Key Structural Determinants
Trichodenone A Cytotoxicity, antitumor, antifungal P388 leukemia cells Cyclopentenone core, R configuration at C-4
Compound 1 (EA-2801) Antimicrobial Broad-spectrum microbes Acetate side chain
Trichodenone C Cytotoxicity Undifferentiated carcinoma Chlorinated C-3
3-Hydroxytrichodenone C Modified cytotoxicity Similar to Trichodenone C Hydroxymethine group at C-3

Data Tables

Table 1: Structural and Stereochemical Profiles

Compound Molecular Formula Source Key Features Configuration
Trichodenone A C₇H₈O₂ Trichoderma spp. Cyclopentenone, methyl acrylate side chain R (synthetic), R/S (natural)
Compound 1 (EA-2801) Not specified Trichoderma atroviridae Cyclopentenone, acetate side chain R at C-4
Trichodenone C C₇H₈ClO₂ Marine-derived fungus Chlorinated C-3, methylene group Undetermined
3-Hydroxytrichodenone C C₇H₉ClO₃ Marine-derived fungus Hydroxymethine at C-3 Undetermined

Q & A

Q. How can researchers resolve contradictions in reported pharmacological activities of Trichodenone A?

  • Classification : Advanced (Data Contradiction Analysis)
  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions, cell lines, or compound purity. Systematic replication under standardized protocols, meta-analysis of published data, and validation via orthogonal assays (e.g., CRISPR-edited cell lines) are recommended. Statistical tools like ANOVA or regression analysis can identify confounding variables .

Q. What strategies optimize the total synthesis of Trichodenone A for structure-activity relationship (SAR) studies?

  • Classification : Advanced (Synthetic Chemistry)
  • Methodological Answer : Retrosynthetic analysis identifies key intermediates (e.g., lactone rings). Asymmetric catalysis (e.g., Sharpless epoxidation) ensures stereochemical fidelity. Yield optimization involves solvent selection (e.g., THF for ring-closing metathesis) and temperature control. Purification via preparative HPLC ensures enantiomeric purity .

Q. How can computational modeling enhance understanding of Trichodenone A’s mechanism of action?

  • Classification : Advanced (Interdisciplinary Approaches)
  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). MD simulations (GROMACS) assess stability of ligand-protein complexes. QSAR models link structural features to bioactivity, guiding synthetic modifications .

Q. What ethical considerations apply to in vivo studies of Trichodenone A’s toxicity?

  • Classification : Advanced (Ethical & Regulatory Compliance)
  • Methodological Answer : Follow institutional animal care guidelines (e.g., IACUC approval). Use the 3Rs framework (Replacement, Reduction, Refinement). Dose escalation studies (OECD Test Guideline 420) minimize harm. Data transparency in reporting adverse effects is critical .

Methodological Design & Validation

Q. How should researchers design dose-response experiments to evaluate Trichodenone A’s efficacy?

  • Classification : Advanced (Experimental Design)
  • Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate measurements. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls. Statistical power analysis determines sample size. Nonlinear regression models (e.g., GraphPad Prism) calculate EC₅₀/IC₅₀ .

Q. What validation protocols ensure reproducibility in chromatographic analysis of Trichodenone A?

  • Classification : Advanced (Analytical Chemistry)
  • Methodological Answer : Validate HPLC methods per ICH guidelines (precision, accuracy, LOD/LOQ). Use certified reference standards for calibration. System suitability tests (e.g., tailing factor, plate count) confirm column performance. Intraday/interday variability assessments minimize technical noise .

Q. How can multi-omics approaches elucidate Trichodenone A’s biosynthetic pathway in Myrothecium spp.?

  • Classification : Advanced (Systems Biology)
  • Methodological Answer : Transcriptomics (RNA-seq) identifies upregulated genes under stress conditions. Metabolomics (LC-HRMS) maps intermediate metabolites. CRISPR-Cas9 gene knockout validates candidate biosynthetic genes. Integration via pathway analysis tools (e.g., KEGG) reconstructs the pathway .

Data Presentation & Compliance

  • Tables/Figures : Include raw spectral data (NMR/MS) in appendices; processed results (e.g., dose-response curves) in main text .
  • Ethics : Declare compliance with ABS (Access and Benefit-Sharing) regulations for microbial sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichodenone A
Reactant of Route 2
Trichodenone A

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